molecular formula C14H19BN4O2 B13869132 2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

Cat. No.: B13869132
M. Wt: 286.14 g/mol
InChI Key: VDGXCMRDPZWMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by cyclization of appropriate diamine derivatives with diketones or other suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyrazine N-oxides.

    Reduction: Reduction reactions may convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the boronate ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic reagents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Medicine

    Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylpyrazol-1-yl)pyrazine: Lacks the boronate ester group.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: Lacks the pyrazole ring.

Uniqueness

The presence of both the pyrazole and pyrazine rings, along with the boronate ester group, makes 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine unique

Properties

Molecular Formula

C14H19BN4O2

Molecular Weight

286.14 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H19BN4O2/c1-10-6-7-19(18-10)12-9-16-11(8-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3

InChI Key

VDGXCMRDPZWMSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.